MFCD03017375

Description

Structurally, such compounds often feature trifluoromethyl, chloro, or heterocyclic moieties, which influence their reactivity, bioavailability, and industrial utility .

Properties

IUPAC Name |

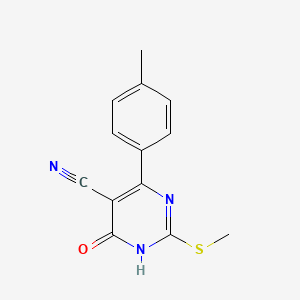

4-(4-methylphenyl)-2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS/c1-8-3-5-9(6-4-8)11-10(7-14)12(17)16-13(15-11)18-2/h3-6H,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNIQEEQFVMOEPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03017375 typically involves multiple steps, including the formation of intermediate compounds. The specific synthetic route can vary depending on the desired purity and yield. Common methods include:

Melt Spinning: This method involves melting the raw materials and spinning them into fibers, which are then processed to form the final compound.

Electrospinning: This technique uses an electric field to draw the raw materials into fine fibers, which are then collected and processed to form the compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The methods used are scalable and suitable for mass production .

Chemical Reactions Analysis

Types of Reactions

MFCD03017375 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as water radical cations.

Reducing Agents: Such as hydrogen gas.

Catalysts: Such as palladium in Suzuki–Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can produce quaternary ammonium cations , while substitution reactions can yield various substituted derivatives .

Scientific Research Applications

MFCD03017375 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in the study of biological pathways and mechanisms.

Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of MFCD03017375 involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5)

- Molecular Formula : C₁₀H₉F₆O

- Molecular Weight : 262.18 g/mol

- Key Properties: Boiling Point: 215–217°C Log S (ESOL): -3.72 (low aqueous solubility) GI Absorption: High Synthetic Route: Reaction of 4-methylbenzenesulfonohydrazide with 3'-(trifluoromethyl)acetophenone in methanol, followed by purification via silica gel chromatography .

Comparison with MFCD03017375 :

- Structural Similarity : Both likely contain trifluoromethyl groups, enhancing metabolic stability and lipophilicity.

- Functional Differences : The ketone group in CAS 1533-03-5 may confer higher reactivity in nucleophilic additions compared to this compound, which might feature a different functional group (e.g., ester or amide).

5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine (CAS 918538-05-3)

Comparison with this compound :

- Functional Differences: The pyridine nitrogen in CAS 918538-05-3 may enhance hydrogen-bonding interactions, whereas this compound’s structure (if non-heterocyclic) might prioritize hydrophobic interactions.

Comparison with Functionally Similar Compounds

(2-Chloro-6-fluorophenyl)(1H-pyrrolo[3,2-c]pyridin-1-yl)methanone (CAS 434-75-3)

Comparison with this compound :

- Functional Similarity : Fluorine and chlorine atoms improve electrophilic substitution kinetics and bioactivity.

- Divergence : The pyrrolopyridine moiety in CAS 434-75-3 may enhance binding to aromatic receptors (e.g., GPCRs), whereas this compound’s structure (if simpler) might focus on bulkier substituents for steric effects.

(3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4)

Comparison with this compound :

- Functional Similarity : Boronic acids are pivotal in cross-coupling reactions for drug synthesis.

- Divergence : The boronic acid group in CAS 1046861-20-4 enables C–C bond formation, whereas this compound (if lacking this group) might serve as a terminal building block.

Critical Analysis of Research Findings

- Structural Analogues : Compounds with trifluoromethyl or chlorinated groups (e.g., CAS 1533-03-5, CAS 918538-05-3) exhibit enhanced metabolic stability but face synthesis challenges due to halogenation steps .

- Functional Analogues : Boronic acids (e.g., CAS 1046861-20-4) and fluorinated ketones (e.g., CAS 434-75-3) highlight the trade-off between reactivity (e.g., cross-coupling efficiency) and bioavailability (e.g., Log S values) .

- Contradictions : While CAS 1533-03-5 shows high GI absorption, its low solubility may limit in vivo efficacy, a limitation this compound might address through balanced lipophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.